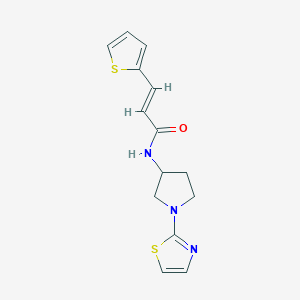

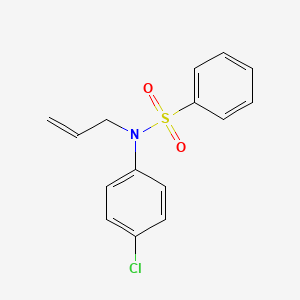

![molecular formula C20H26N4O7 B2860726 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 874805-50-2](/img/structure/B2860726.png)

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a benzo[d][1,3]dioxole moiety . Benzo[d][1,3]dioxole is an organic compound and a benzene derivative. It is a heterocyclic compound containing the methylenedioxy functional group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzo[d][1,3]dioxole-type compounds have been synthesized using well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution .Applications De Recherche Scientifique

Synthesis and Derivatives

- New derivatives of 1,3-oxazolidine, including those containing the CH2CONHR group, have been prepared with potential biological activity. This aligns with the structural context of N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide (Tlekhusezh, Badovskaya, & Tyukhteneva, 1996).

- A series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents were prepared, expanding the spectrum of activity of this class of antibiotics to include Gram-negative organisms (Genin et al., 2000).

Antimicrobial Activity

- Novel oxazolidinone analogs, including those structurally related to N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide, demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996).

Chemical Reactions and Structures

- Reactions involving 1,3-oxazolidin-2-one, a structural component related to N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide, generated oxazolidin-2-ylidenes which reacted with various agents to form different compounds (Couture & Warkentin, 1997).

Versatile Biological Activities

- Oxazole compounds, closely related to oxazolidinones, exhibit versatile biological activities due to their ability to bind with various enzymes and receptors in biological systems, suggesting potential for diverse applications (Zhang, Zhao, & Zhou, 2018).

Pharmaceutical Applications

- Oxazolidinones, structurally similar to N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide, are used in pharmaceuticals for their antimicrobial properties. Their role in combating various bacterial infections highlights their importance in medical applications (Reck et al., 2005).

Novel Synthesis Methods

- Innovative methods for synthesizing oxazolidinone derivatives have been developed, which are essential for creating new compounds with potential antimicrobial properties (Devi et al., 2013).

Propriétés

IUPAC Name |

N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O7/c25-18(21-3-4-23-5-8-28-9-6-23)19(26)22-12-17-24(7-10-29-17)20(27)14-1-2-15-16(11-14)31-13-30-15/h1-2,11,17H,3-10,12-13H2,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIXHPGYFLXREI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

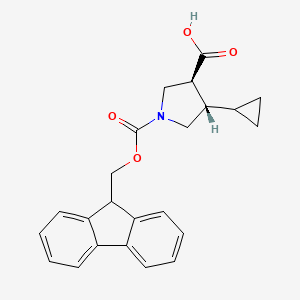

![8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860644.png)

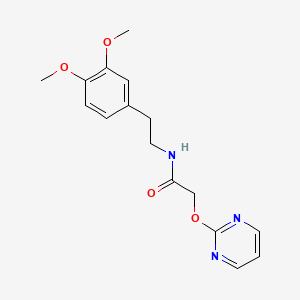

![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2860646.png)

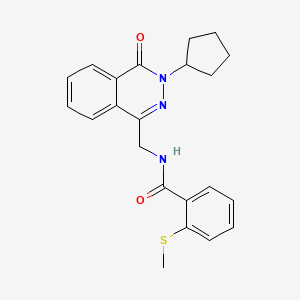

![N-(4-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2860648.png)

![6-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2860649.png)

![3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2860651.png)

![N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2860654.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B2860656.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2860662.png)

![2-{[2-(Trifluoromethyl)phenyl]methylene}-3-quinuclidinone](/img/structure/B2860665.png)